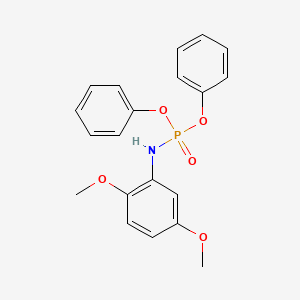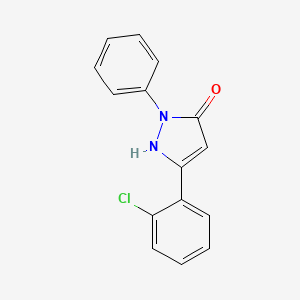![molecular formula C22H22ClN3O2S B4616916 1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)
1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
説明
Synthesis Analysis
- Novel sets of compounds, including 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone, were synthesized through nucleophilic addition and characterized using various analytical techniques such as IR, 1H NMR, and Mass spectral analysis (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
- A study revealed that three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit very similar molecular conformations. However, their intermolecular interactions differ, with variations in the presence and absence of hydrogen bonds (Mahesha et al., 2019).
Chemical Reactions and Properties
- The compound 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited chemical structures verified by IR, 1H NMR, 13 C-NMR, and Mass spectrometric data. The compounds also showed notable antidepressant and antianxiety activities in behavioral tests (Kumar et al., 2017).
Physical Properties Analysis
- Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and characterized by 1H NMR, 13 C NMR, IR, ESI-MS, and elemental analysis, revealing their physical properties (Xia, 2015).
Chemical Properties Analysis
- Piperazine derivatives were identified as new antidiabetic compounds, and their structure-activity relationship studies helped in identifying their chemical properties, as seen in the synthesis of 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (Le Bihan et al., 1999).
科学的研究の応用
Metabolism and Disposition Studies
One relevant study discusses the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans (Renzulli et al., 2011). The study highlights how such compounds are metabolized in the body and their elimination routes, providing insights into the pharmacokinetics of novel pharmaceuticals. The primary route of metabolism was via oxidation, with significant elimination through feces, indicating the compound's extensive metabolism before excretion.
Receptor Occupancy and Drug Development
Another study explores the receptor occupancy of DU 125530, a selective 5-HT(1A) antagonist, using Positron Emission Tomography (PET) to determine its potential in treating anxiety and mood disorders (Rabiner et al., 2002). This research demonstrates the application of advanced imaging techniques to evaluate the efficacy of novel therapeutic compounds targeting specific brain receptors.
Novel Psychoactive Substances
Research into the effects of new psychoactive substances, such as piperazine derivatives, provides valuable data on their pharmacological profiles and potential risks or therapeutic benefits. A study on the subjective effects of 'party pills' containing benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) outlines their impact on human subjects, contributing to the understanding of such compounds' psychoactive properties (Lin et al., 2011).
Antipsychotic Potential
Investigations into compounds like ST2472 for their antipsychotic potential in models such as the prepulse inhibition (PPI) test further exemplify the research applications of piperazine derivatives. These studies aim to identify new treatments for psychiatric conditions, assessing the efficacy of novel compounds in mitigating symptoms associated with disorders like schizophrenia (Lombardo et al., 2009).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c23-19-4-2-1-3-17(19)12-25-7-9-26(10-8-25)13-18-14-29-22(24-18)16-5-6-20-21(11-16)28-15-27-20/h1-6,11,14H,7-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAOHBPEVMWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)



![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)
![N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-3,4,5-triethoxybenzohydrazide](/img/structure/B4616943.png)